molecular formula C43H56N6O7 B1664167 4-Desacetylvinblastine hydrazide CAS No. 55383-37-4

4-Desacetylvinblastine hydrazide

Cat. No.: B1664167
CAS No.: 55383-37-4
M. Wt: 768.9 g/mol
InChI Key: PPRGGNQLPSVURC-ZVTSDNJWSA-N
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Description

4-Desacetylvinblastine hydrazide is a derivative of the vinca alkaloid vinblastine, which is known for its antitumor properties. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives. It is part of the human exposome and has been identified in human blood .

Mechanism of Action

Target of Action

4-Desacetylvinblastine hydrazide is a cytotoxic vinca alkaloid . It is often conjugated with folic acid to produce EC145, a novel folate-receptor targeted agent . The primary targets of this compound are tumor-associated antigens in a variety of adenocarcinomas .

Mode of Action

The traditional mechanism of action of this compound, as an antibody-drug conjugate (ADC), is internalization into the cytosol of tumor cells . A non-internalizing mechanism of action is also possible in case that target antigen has a nature of poor internalization rate . In this situation, linker cleavage and payload release are designed to occur in the extracellular tumor environment .

Biochemical Pathways

It’s known that adcs can cause plenty of degradation depending on endocytosis . For example, the enzyme in liver cells is responsible for elimination of the antibody part; the glutathione concentrated in endothelium cells are responsible for degradation of disulfide linkers which cause small molecular drug releasing early .

Pharmacokinetics

To avoid early degradation through oral administration, this compound, as an ADC, is generally administrated intravenously . Once given intravenously, ADC will firstly be carried to tissues with aplenty blood flow, like liver, and its distribution volume is about 50 mL/kg around this time . During continuous in vivo circulating, ADC is gradually distributed into other tissues and makes ADC concentration decreased in blood, and at this time the distribution volume is about 150–200 mL/kg . The whole body distribution leads to some extent of non-specific degradation and therefore the early releasing payload might cause toxic effect .

Result of Action

The result of action of this compound is the selective delivery of the cytotoxic drug to tumor cells, leading to their death . This is achieved by attaching the drug to tumor-seeking antibodies, ensuring that target cells are killed and non-target cells are spared .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, cells possessing metabolic enzymes can take in ADC in human blood via endocytosis and distribute it to such tissue, causing plenty of ADC degradation . Moreover, environmental factors such as the presence of enzymes in liver cells and glutathione in endothelium cells can lead to early release of the small molecular drug .

Biochemical Analysis

Biochemical Properties

4-Desacetylvinblastine hydrazide plays a significant role in biochemical reactions, particularly in the inhibition of microtubule polymerization. This compound interacts with tubulin, a protein that is essential for the formation of the mitotic spindle during cell division . By binding to tubulin, this compound disrupts the polymerization process, leading to cell cycle arrest and apoptosis. Additionally, it exhibits antitumor activity against folate receptor-positive tumors, making it a potent agent in cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound disrupts tumor vessels by promoting the internalization of vascular endothelial cadherin (VE-cadherin) and inhibiting its recycling to the cell membrane . This increases endothelial cell permeability and ultimately results in vascular disruption. Furthermore, this compound inhibits microtubule polymerization, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle . This leads to cell cycle arrest in the G2/M phase and induces apoptosis. Additionally, this compound promotes the internalization of VE-cadherin and inhibits its recycling, increasing endothelial cell permeability and disrupting tumor vasculature .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained disruption of cellular processes and prolonged antitumor activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as myelosuppression and neurotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and degradation . The compound’s metabolic flux and the levels of its metabolites can influence its efficacy and toxicity. Understanding these pathways is essential for optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is distributed throughout the body, with a significant concentration in tissues with high blood flow, such as the liver . Its localization and accumulation in specific tissues can affect its therapeutic efficacy and toxicity.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is internalized into cells and localized in acidic lysosomal compartments, where it exerts its cytotoxic effects . This targeting is facilitated by specific signals and post-translational modifications that direct the compound to these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desacetylvinblastine hydrazide involves the direct coupling of the cytotoxic vinca alkaloid 4-desacetylvinblastine-3-carbohydrazide to various murine monoclonal antibodies directed against human solid tumors. This is achieved through periodate oxidation of carbohydrate residues on the antibodies, followed by reaction with this compound in aqueous acid. The conjugation ratios are typically 4-6 vincas per antibody, and the reaction conditions are highly dependent on the concentration and exposure time to the oxidant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the preparation methods used in research settings can be scaled up for industrial production, ensuring high yield and maintaining the compound’s efficacy and safety.

Chemical Reactions Analysis

Types of Reactions

4-Desacetylvinblastine hydrazide undergoes various chemical reactions, including:

    Oxidation: Periodate oxidation is used in its synthesis.

    Substitution: The compound can be conjugated to antibodies through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Periodate is commonly used for oxidation.

    Acidic Conditions: Aqueous acid is used during the conjugation process.

Major Products Formed

The major products formed from these reactions are antibody-4-Desacetylvinblastine hydrazide conjugates, which exhibit potent antitumor activity .

Scientific Research Applications

4-Desacetylvinblastine hydrazide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used in the synthesis of antibody-drug conjugates.

    Biology: Studied for its effects on cell division and microtubule polymerization.

    Medicine: Investigated for its antitumor properties and potential use in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Vinblastine: The parent compound, known for its antitumor properties.

    Vincristine: Another vinca alkaloid with similar mechanisms of action.

    Vindesine: A derivative of vinblastine with antitumor activity.

Uniqueness

4-Desacetylvinblastine hydrazide is unique due to its specific use in antibody-drug conjugates, which allows for targeted delivery of the cytotoxic agent to tumor cells, minimizing damage to healthy cells .

Properties

IUPAC Name

methyl (13S,15R,17S)-17-ethyl-13-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H56N6O7/c1-6-39(53)21-25-22-42(38(52)56-5,33-27(13-17-48(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)55-4)47(3)35-41(28)15-18-49-16-10-14-40(7-2,34(41)49)36(50)43(35,54)37(51)46-44/h8-12,14,19-20,25,34-36,45,50,53-54H,6-7,13,15-18,21-24,44H2,1-5H3,(H,46,51)/t25-,34-,35+,36+,39-,40+,41+,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRGGNQLPSVURC-ZVTSDNJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H56N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970723
Record name 15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

768.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55383-37-4
Record name Desacetylvinblastine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55383-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Desacetylvinblastine hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055383374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DESACETYLVINBLASTINE HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F593MEE9K3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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